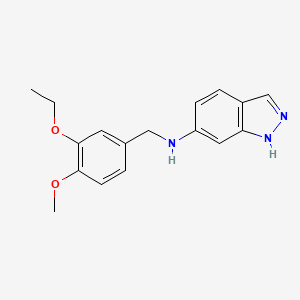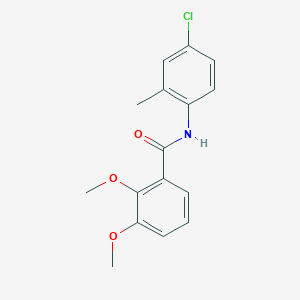
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been shown to exhibit various biological activities, such as antitumor, anti-inflammatory, and antiviral properties. CPMT has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in scientific research studies.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea is not fully understood, but it has been proposed to involve the inhibition of specific enzymes and signaling pathways. For example, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects in scientific research studies. For example, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been reported to induce the expression of specific genes involved in apoptosis and cell cycle regulation, in human breast cancer cells. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) in human monocytes, which are involved in inflammation and oxidative stress. In addition, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the replication of the hepatitis C virus in human liver cells.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods, and its purity can be determined using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can also be used in different assays to investigate its biological activities, such as cell viability assays and enzyme activity assays. However, one limitation of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea is that its solubility in water is limited, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea and its potential therapeutic applications. One direction is to investigate the structure-activity relationship of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea and its analogs, to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-cyclopentyl-N'-(3-methoxybenzyl)thiourea in animal models, to determine its efficacy and safety in vivo. Furthermore, N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can be used as a lead compound for the development of novel drugs targeting cancer, inflammation, and viral infections.
Synthesis Methods
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of cyclopentylamine with 3-methoxybenzylisothiocyanate in the presence of a base, such as sodium hydroxide. The reaction yields N-cyclopentyl-N'-(3-methoxybenzyl)thiourea as a white crystalline solid, which can be purified using recrystallization techniques. Other methods of synthesis have also been reported, such as the reaction of cyclopentylamine with 3-methoxybenzylchlorocarbamate in the presence of a base.
Scientific Research Applications
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has been investigated for its potential therapeutic applications in scientific research studies. One study reported that N-cyclopentyl-N'-(3-methoxybenzyl)thiourea exhibited antitumor activity against human breast cancer cells, by inducing cell cycle arrest and apoptosis. Another study showed that N-cyclopentyl-N'-(3-methoxybenzyl)thiourea had anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines in human monocytes. N-cyclopentyl-N'-(3-methoxybenzyl)thiourea has also been studied for its potential antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
1-cyclopentyl-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-4-5-11(9-13)10-15-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJYAAUFLKZGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(3-methoxybenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)




